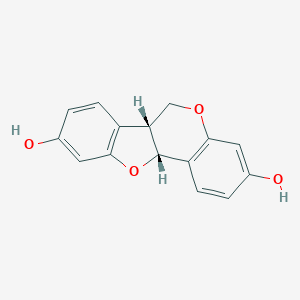

3,9-Dihydroxypterocarpan

Description

Structure

3D Structure

Properties

IUPAC Name |

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMIEGVTNZNSLD-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210024 | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61135-91-9 | |

| Record name | (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6aR,11aR)-3,9-dihydroxypterocarpan: Structure, Biosynthesis, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and relevant experimental methodologies for the pterocarpan phytoalexin, (6aR,11aR)-3,9-dihydroxypterocarpan. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Structure and Chemical Identity

(6aR,11aR)-3,9-dihydroxypterocarpan is a key isoflavonoid belonging to the pterocarpan class, which are characterized by a tetracyclic ring system. This specific stereoisomer plays a crucial role as a biosynthetic precursor to glyceollins, the primary phytoalexins in soybeans (Glycine max).

The fundamental structure consists of a fused benzofuran and benzopyran ring system. The stereochemistry at the 6a and 11a positions is cis, as denoted by the (6aR,11aR) designation. The hydroxyl groups at positions 3 and 9 are key functional groups that influence its biological activity and chemical properties.

Chemical Identifiers:

| Property | Value |

| IUPAC Name | (6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol[2] |

| Chemical Formula | C₁₅H₁₂O₄[2] |

| Molecular Weight | 256.25 g/mol |

| CAS Number | 61135-91-9[2][3] |

| Synonyms | (-)-3,9-Dihydroxypterocarpan, Demethylmedicarpin |

Biosynthetic Pathway: The Glyceollin Cascade

(6aR,11aR)-3,9-dihydroxypterocarpan is a pivotal intermediate in the biosynthesis of glyceollins, which are induced in leguminous plants in response to pathogen attack or other stressors. This pathway is a branch of the general phenylpropanoid pathway. The immediate biosynthetic precursor to (6aR,11aR)-3,9-dihydroxypterocarpan is 2'-hydroxydaidzein, and it is subsequently converted to glycinol.

The following diagram illustrates the key steps in the glyceollin biosynthesis pathway, highlighting the position of (6aR,11aR)-3,9-dihydroxypterocarpan.

Figure 1: Simplified biosynthetic pathway of glyceollins, showing the central role of (6aR,11aR)-3,9-dihydroxypterocarpan.

Quantitative Data on Biological Activities of Related Pterocarpans

While specific quantitative data for the biological activities of (6aR,11aR)-3,9-dihydroxypterocarpan are not extensively reported in publicly available literature, data from structurally related pterocarpans can provide insights into its potential therapeutic properties. The following table summarizes IC₅₀ values for related compounds.

| Compound | Biological Activity | Cell Line / Assay | IC₅₀ (µM) |

| Coumestrol | LDL Antioxidant (TBARS assay) | Cu²⁺-mediated LDL oxidation | 0.9 |

| (-)-Maackiain | LDL Antioxidant (TBARS assay) | Cu²⁺-mediated LDL oxidation | 19.8 |

| Medicarpin | Anticancer | OVCAR-8 (Ovarian Cancer) | > 10 (as part of a racemic mixture) |

| Glyceollins | Anti-inflammatory (NF-κB inhibition) | Macrophage cell lines | Data not quantified as IC₅₀ |

| (+)-(6aS,11aS)-2,3,9-trimethoxypterocarpan | Anticancer | OVCAR-8 (Ovarian Cancer) | ~2.0 |

| (-)-(6aR,11aR)-2,3,9-trimethoxypterocarpan | Anticancer | OVCAR-8 (Ovarian Cancer) | > 4.0 |

Note: This table is intended to be illustrative of the potential activities of pterocarpans. The absence of specific data for (6aR,11aR)-3,9-dihydroxypterocarpan highlights a gap in the current research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (6aR,11aR)-3,9-dihydroxypterocarpan.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the quantification of pterocarpans in plant extracts.

Workflow Diagram:

Figure 2: General workflow for the HPLC analysis of pterocarpans from plant material.

Methodology:

-

Standard Preparation: Prepare a stock solution of a pterocarpan standard (e.g., medicarpin, if (6aR,11aR)-3,9-dihydroxypterocarpan is not commercially available) at 1 mg/mL in methanol. Prepare a series of working standards by serial dilution.

-

Sample Preparation:

-

Homogenize 1 g of dried and powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient: Start with 10% A, increase to 90% A over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of (6aR,11aR)-3,9-dihydroxypterocarpan in the samples by comparing their peak areas to the calibration curve.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay provides a preliminary screening for anti-inflammatory activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test compound dissolved in DMSO at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

-

Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

-

Control: Use a control group with DMSO instead of the test compound. Diclofenac sodium can be used as a positive control.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

Methodology:

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol) to 100 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Control: Use methanol as a blank and a solution of DPPH without the test compound as a negative control. Ascorbic acid can be used as a positive control.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion

(6aR,11aR)-3,9-dihydroxypterocarpan is a structurally significant isoflavonoid with a crucial role in the plant defense system. While its own biological activities are not yet fully characterized with quantitative data, its structural similarity to other bioactive pterocarpans suggests potential for anti-inflammatory, antioxidant, and anticancer properties. The experimental protocols provided in this guide offer a framework for the further investigation of this promising natural product. Further research is warranted to elucidate the specific pharmacological profile of (6aR,11aR)-3,9-dihydroxypterocarpan and to explore its potential for therapeutic applications.

References

A Comprehensive Technical Guide on the Natural Sources of 3,9-Dihydroxypterocarpan

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxypterocarpan is a pivotal secondary metabolite belonging to the pterocarpan class of isoflavonoids. Predominantly found in the plant family Fabaceae (legumes), it functions as a phytoalexin, an antimicrobial compound synthesized by plants in response to pathogen attack or environmental stress. Beyond its role in plant defense, this compound is a crucial biosynthetic precursor to more complex pterocarpan phytoalexins, such as glyceollin in soybean, which exhibit significant biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, the signaling pathways that regulate its production, and comprehensive experimental protocols for its extraction, isolation, and quantification.

Natural Occurrence and Quantitative Data

This compound is not typically present in high concentrations in healthy, unstressed plant tissues. Its synthesis is rapidly induced upon exposure to biotic or abiotic elicitors. The primary natural sources identified are members of the Fabaceae family. While extensive quantitative data for this compound across a wide range of species is limited, available research points to its presence in several well-studied legumes.

| Plant Species (Family) | Plant Part/Condition | Elicitor/Stress | Concentration/Yield | Reference(s) |

| Glycine max (Soybean) | Cell Suspension Cultures | Fungal Elicitor | Accumulation observed as a precursor to glyceollin | [1] |

| Glycine max (Soybean) | Seedlings | Fungal Elicitor | Detected as a precursor to glyceollin | [1] |

| Pisum sativum (Pea) | Pods and Seedlings | Copper Chloride (CuCl₂) | Precursor in the biosynthesis of pisatin and maackiain | [2] |

| Medicago sativa (Alfalfa) | Tissues | Fungi, Heavy Metals | Precursor to medicarpin | [3] |

| Trifolium pratense (Red Clover) | Tissues | Fungi, Heavy Metals | Precursor to medicarpin | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, leading to the production of isoflavonoids. The pathway is initiated from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core pterocarpan skeleton.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to the flavanone, naringenin.

-

Isoflavone Synthase (IFS): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming the isoflavone daidzein.

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of daidzein.

-

2'-Hydroxyisoflavanol 4,2'-Dehydratase (Pterocarpan Synthase - PTS): This crucial enzyme catalyzes the final ring closure reaction to form the pterocarpan skeleton of this compound.[4][5][6]

Signaling Pathways for Induction

The production of this compound is tightly regulated by complex signaling networks that are activated in response to pathogen recognition. Elicitors, which can be molecules from the pathogen (exogenous) or plant-derived molecules released during damage (endogenous), trigger these cascades. The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are central to the induction of phytoalexin biosynthesis in legumes.

Elicitor-Induced Signaling Cascade:

-

Elicitor Recognition: Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) on the plant cell surface.

-

Signal Transduction: This recognition activates a signaling cascade, often involving a rapid influx of Ca²⁺ ions and the production of reactive oxygen species (ROS).

-

MAP Kinase Cascade: Mitogen-activated protein kinase (MAPK) cascades are activated, which phosphorylate and activate downstream components, including transcription factors.

-

Hormone Signaling: The JA and SA pathways are activated. In the JA pathway, the bioactive conjugate JA-isoleucine (JA-Ile) promotes the degradation of JAZ repressor proteins, releasing transcription factors like MYC2. In the SA pathway, SA accumulation leads to the activation of NPR1 and subsequent activation of TGA transcription factors.

-

Transcriptional Activation: Activated transcription factors (e.g., MYB, bHLH, WRKY) bind to the promoters of phytoalexin biosynthetic genes, including those in the this compound pathway, leading to their coordinated expression and the synthesis of the compound.[7][8][9][10][11]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material, which can be adapted based on the specific tissue and desired scale.

1. Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, roots, or elicited cell cultures).

-

Immediately freeze the material in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness and then grind into a fine powder.

2. Extraction:

-

Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Solid-Phase Extraction (SPE) for Cleanup:

-

Objective: To remove highly polar and nonpolar impurities.

-

Stationary Phase: C18 SPE cartridge.

-

Conditioning: Sequentially wash the cartridge with 10 mL of methanol followed by 10 mL of deionized water.[12]

-

Sample Loading: Dissolve the crude extract in a minimal amount of 10% methanol and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.[12]

-

Elution: Elute the isoflavonoid fraction, including this compound, with 10 mL of 80% methanol.

-

Drying: Evaporate the eluted fraction to dryness.

Quantification by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B (isocratic for equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 286 nm (typical for pterocarpans).

-

Injection Volume: 20 µL.

2. Sample and Standard Preparation:

-

Sample Preparation: Dissolve the dried, SPE-purified extract in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution with the initial mobile phase.

3. Quantification:

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Inject the prepared sample and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Conclusion

This compound stands as a key phytoalexin and biosynthetic intermediate within the Fabaceae family. Its production, induced by a variety of stressors, is a hallmark of the sophisticated defense mechanisms in legumes. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to explore the natural sources of this compound, understand its biosynthesis and regulation, and accurately quantify its presence. Further research into the quantitative distribution of this compound across a broader range of leguminous species and under varied elicitation conditions will undoubtedly unveil new opportunities for its application in agriculture and medicine.

References

- 1. Induction of phytoalexin synthesis in soybean. Stereospecific this compound 6a-hydroxylase from elicitor-induced soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masder.kfnl.gov.sa [masder.kfnl.gov.sa]

- 3. researchgate.net [researchgate.net]

- 4. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elicitor signal transduction leading to production of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 12. benchchem.com [benchchem.com]

The Architecture of Defense: A Technical Guide to Pterocarpan Biosynthesis in Legumes

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a major class of isoflavonoid phytoalexins, form a cornerstone of the sophisticated chemical defense system in leguminous plants. Synthesized in response to a variety of biotic and abiotic stresses, these tetracyclic compounds exhibit a broad spectrum of antimicrobial and anti-inflammatory activities. Their potential pharmacological applications have made the elucidation of their biosynthetic pathway a key area of research. This technical guide provides an in-depth overview of the pterocarpan biosynthetic pathway, detailing the enzymatic steps, presenting key quantitative data, and outlining relevant experimental protocols to facilitate further investigation and application in drug development and metabolic engineering.

The Core Biosynthetic Pathway: From Phenylalanine to Pterocarpan

The biosynthesis of pterocarpans is a multi-step process that begins with the general phenylpropanoid pathway, branches into the isoflavonoid pathway, and culminates in the formation of the characteristic pterocarpan skeleton. The pathway can be broadly divided into three key phases.

Phase 1: The General Phenylpropanoid Pathway

This initial phase converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.[1]

-

Step 1: Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

-

Step 2: Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.[1][2]

-

Step 3: 4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[1][2]

Phase 2: Entry into the Isoflavonoid Pathway

This phase marks the commitment of precursors to the isoflavonoid backbone, a key characteristic of legume secondary metabolism.

-

Step 4: Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] In legumes, the concerted action of CHS and CHR leads to the formation of 6'-deoxychalcone (isoliquiritigenin).[3][4]

-

Step 5: Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of the chalcone into a flavanone (e.g., liquiritigenin from isoliquiritigenin).[3]

-

Step 6: Isoflavone Synthase (IFS): A key branch point enzyme and a cytochrome P450 monooxygenase (CYP93C) that catalyzes an aryl migration reaction to convert flavanones into isoflavones (e.g., daidzein from liquiritigenin).[5]

-

Step 7: 2-Hydroxyisoflavanone Dehydratase (HID): Works in concert with IFS to produce the final isoflavone structure.[3][5]

Phase 3: Formation of the Pterocarpan Skeleton

This final phase involves a series of reductions and a crucial cyclization reaction to generate the tetracyclic pterocarpan core. The pathway leading to the common pterocarpan, (-)-medicarpin, is well-studied.[6]

-

Step 8: Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 (CYP81E) that introduces a hydroxyl group at the 2' position of the isoflavone B-ring (e.g., converting formononetin to 2'-hydroxyformononetin).[7][8][9]

-

Step 9: Isoflavone Reductase (IFR): Reduces the double bond in the heterocyclic C-ring of the 2'-hydroxylated isoflavone to produce a 2'-hydroxyisoflavanone (e.g., vestitone).[2][7][9]

-

Step 10: Vestitone Reductase (VR): Reduces the keto group of the isoflavanone to an alcohol, forming a 2'-hydroxyisoflavanol (e.g., 7,2'-dihydroxy-4'-methoxyisoflavanol or DMI).[2][7][8]

-

Step 11: Pterocarpan Synthase (PTS): The final, recently identified "missing link" in the pathway. This dirigent domain-containing protein catalyzes an intramolecular cyclization via dehydration of the 2'-hydroxyisoflavanol to form the pterocarpan skeleton.[7][8][10][11] The stereochemistry of the isoflavanol substrate determines the final stereochemistry of the pterocarpan product.[6][11]

The following diagram illustrates the core biosynthetic pathway leading to (-)-medicarpin.

Figure 1: Core biosynthetic pathway of (-)-medicarpin.

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes in the pterocarpan pathway is crucial for metabolic engineering and for predicting pathway flux. The following table summarizes available quantitative data for key enzymes.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| PAL | Medicago truncatula | L-Phenylalanine | ~270 | N/A | 8.5-9.0 | 30-40 | [12] |

| CHS | Glycine max | 4-Coumaroyl-CoA | 1.6 | N/A | 7.5-8.0 | 30 | N/A |

| IFS | Glycine max | Liquiritigenin | 5-10 | N/A | 7.5 | 30 | [5] |

| IFR | Medicago sativa | 2'-Hydroxyformononetin | ~5 | N/A | 6.0-6.5 | 30 | [9] |

| VR | Medicago sativa | Vestitone | ~25 | N/A | 6.5-7.0 | 35 | [8] |

| PTS (GePTS1) | Glycyrrhiza echinata | (3R,4R)-DMI | 16.3 ± 2.4 | 1.12 ± 0.05 pkat/µg | ~7.5 | N/A | [10][11] |

Experimental Protocols

The elucidation of the pterocarpan biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes the functional characterization of a candidate enzyme (e.g., Pterocarpan Synthase) in a heterologous host system.

Objective: To confirm the enzymatic function of a candidate gene identified through transcriptomics or homology-based screening.

Methodology:

-

Gene Cloning:

-

Amplify the full-length open reading frame of the candidate gene from cDNA synthesized from elicitor-treated legume tissue.

-

Incorporate appropriate restriction sites into the primers for directional cloning.

-

Ligate the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

-

Transform the construct into competent E. coli for plasmid amplification and sequence verification.

-

-

Heterologous Expression:

-

Transform the verified expression vector into a suitable expression host (e.g., E. coli BL21(DE3) or S. cerevisiae).

-

Grow the transformed cells in an appropriate medium to an optimal density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

-

Continue incubation at a lower temperature (e.g., 16-20°C) for several hours to enhance soluble protein expression.

-

-

Protein Purification (Optional but Recommended):

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

If the protein is tagged (e.g., with a His-tag), purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

-

Elute the purified protein and dialyze against a storage buffer.

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing a suitable buffer, the purified enzyme (or crude cell extract), and the putative substrate (e.g., 2'-hydroxyisoflavanol for PTS).

-

For oxidoreductases like IFR and VR, include the necessary cofactor (NADPH or NADH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product from the aqueous phase with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

-

Product Identification:

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of the expected pterocarpan.

-

The following diagram illustrates the experimental workflow for enzyme characterization.

Figure 2: Experimental workflow for enzyme characterization.

Analysis of Pterocarpan Accumulation in Plant Tissues

Objective: To quantify the accumulation of pterocarpans in response to elicitors or stress.

Methodology:

-

Plant Material and Treatment:

-

Grow legume seedlings or cell suspension cultures under controlled conditions.

-

Apply an elicitor (e.g., yeast extract, methyl jasmonate) or impose a stress (e.g., UV-B radiation, wounding).[12]

-

Harvest tissue samples at various time points post-treatment.

-

Include a control group treated with a mock solution.

-

-

Metabolite Extraction:

-

Freeze the harvested tissue in liquid nitrogen and grind to a fine powder.

-

Extract the metabolites with a suitable solvent, typically 80% methanol or ethanol, at a specified tissue-to-solvent ratio.

-

Vortex and sonicate the mixture to ensure thorough extraction.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

The crude extract can be directly analyzed or subjected to Solid-Phase Extraction (SPE) for cleanup and concentration if necessary.

-

Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

-

-

Quantitative Analysis by HPLC:

-

Perform chromatographic separation on a C18 reverse-phase column.

-

Use a gradient elution program with two mobile phases, typically water with a small percentage of formic acid (A) and acetonitrile or methanol with formic acid (B).

-

Monitor the elution profile at a characteristic wavelength for pterocarpans (e.g., ~280-310 nm).

-

Quantify the pterocarpans by comparing the peak area to a standard curve generated with authentic standards.

-

Regulation of Pterocarpan Biosynthesis

Pterocarpan biosynthesis is tightly regulated at the transcriptional level, with the genes encoding the biosynthetic enzymes being rapidly and coordinately induced upon perception of stress signals.[12] Elicitors such as yeast extract and signaling molecules like methyl jasmonate (MJ) are known to induce the expression of pathway genes.[12]

The signaling cascade often involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the subsequent activation of transcription factors. These transcription factors then bind to the promoter regions of the biosynthetic genes to initiate transcription.

The following diagram provides a simplified model of the signaling pathway leading to the induction of pterocarpan biosynthesis.

Figure 3: Simplified signaling pathway for pterocarpan biosynthesis induction.

Conclusion and Future Perspectives

The elucidation of the pterocarpan biosynthetic pathway in legumes has revealed a complex and highly regulated metabolic network. The identification of all the core enzymatic steps, including the recent discovery of pterocarpan synthase, now provides a complete blueprint for the production of these valuable compounds. This knowledge opens up exciting possibilities for the metabolic engineering of both plants and microorganisms to produce pterocarpans with desired biological activities.

Future research should focus on several key areas:

-

Characterization of regulatory factors: Identifying the specific transcription factors and upstream signaling components that control the pathway will allow for more precise engineering of pterocarpan production.

-

Subcellular localization and metabolic channeling: Investigating how the enzymes of the pathway are organized within the cell may reveal the existence of "metabolons" that enhance pathway efficiency through substrate channeling.

-

Exploring pathway diversity: Characterizing the biosynthetic pathways for the vast array of structurally diverse pterocarpans found in different legume species could lead to the discovery of novel enzymes and bioactive molecules.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating world of pterocarpan biosynthesis. By leveraging this knowledge, the scientific community can unlock the full potential of these natural defense compounds for applications in medicine and agriculture.

References

- 1. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-medicarpin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

An In-depth Technical Guide to the Discovery and Isolation of (6aR,11aR)-3,9-dihydroxypterocarpan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6aR,11aR)-3,9-dihydroxypterocarpan is a naturally occurring pterocarpan, a class of isoflavonoids recognized for their diverse biological activities. This document provides a comprehensive overview of the discovery, isolation, and biological significance of this specific stereoisomer. It serves as a technical guide for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols for its extraction and purification, a summary of its known biological context, and a discussion of its potential as a lead compound for therapeutic development.

Introduction

Pterocarpans are a major group of isoflavonoids characterized by a tetracyclic ring system, which are predominantly found in the plant family Leguminosae. They play a crucial role as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack. The specific stereoisomer, (6aR,11aR)-3,9-dihydroxypterocarpan, has been identified as a key intermediate in the biosynthesis of more complex phytoalexins, such as glyceollins in soybean (Glycine max). Its intrinsic biological activities, including potential anti-inflammatory and antifungal properties, make it a molecule of significant interest for further scientific investigation.

Discovery and Natural Occurrence

(6aR,11aR)-3,9-dihydroxypterocarpan was discovered in the context of research into the defense mechanisms of soybeans against fungal pathogens. It was identified as a precursor to the glyceollin isomers, which are the primary phytoalexins in soybean. The biosynthesis of (6aR,11aR)-3,9-dihydroxypterocarpan is significantly upregulated in soybean tissues, particularly in cell suspension cultures, upon challenge with elicitors such as fungal cell wall glucans.

Key Natural Source: Elicitor-treated soybean (Glycine max) cell suspension cultures.

Experimental Protocols: Isolation and Purification

The following is a detailed protocol for the isolation and purification of (6aR,11aR)-3,9-dihydroxypterocarpan from elicited soybean cell cultures. This protocol is a composite based on established methods for pterocarpan and isoflavonoid isolation.

Preparation of Elicited Soybean Cell Cultures

-

Cell Culture Initiation: Establish a soybean (Glycine max) cell suspension culture from callus tissue in a suitable medium, such as Gamborg's B5 medium supplemented with growth regulators.

-

Elicitation: To induce the production of pterocarpans, treat the late-log phase cell cultures with a sterile elicitor solution (e.g., glucan elicitor from Phytophthora megasperma f. sp. glycinea) at a final concentration of 50 µg/mL.

-

Incubation: Incubate the elicited cell cultures for 24-48 hours under controlled conditions (e.g., 25°C, 120 rpm in the dark).

-

Harvesting: Separate the cells from the medium by vacuum filtration. The cells can be lyophilized for long-term storage or used immediately for extraction.

Extraction

-

Solvent Extraction: Extract the lyophilized and powdered soybean cells with 80% aqueous methanol (1:10, w/v) at room temperature with continuous stirring for 24 hours.

-

Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.

Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude aqueous extract in water and partition successively with an equal volume of n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous phase with an equal volume of ethyl acetate. The pterocarpans will preferentially move into the ethyl acetate fraction.

-

Collect the ethyl acetate fractions and concentrate to dryness in vacuo.

-

-

Silica Gel Column Chromatography:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of a silica gel column (60-120 mesh) packed in n-hexane.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v) and visualizing under UV light (254 nm).

-

Pool the fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fractions to preparative HPLC on a C18 column.

-

Use a mobile phase of methanol and water with a gradient elution profile.

-

Monitor the elution at a wavelength of 280 nm.

-

Collect the peak corresponding to (6aR,11aR)-3,9-dihydroxypterocarpan and concentrate to obtain the pure compound.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Optical Rotation: To confirm the specific (6aR,11aR) stereochemistry, which should exhibit a negative optical rotation.

Quantitative Data

Quantitative data for the isolation and biological activity of (6aR,11aR)-3,9-dihydroxypterocarpan are limited in the literature. The following tables provide an overview of expected values based on related compounds and general isolation procedures.

Table 1: Expected Yield and Purity from Isolation Process

| Parameter | Expected Value | Notes |

| Starting Material | Elicited Soybean Cells | Yield is highly dependent on elicitation efficiency. |

| Crude Extract Yield | 5-15% of dry cell weight | Varies with extraction solvent and conditions. |

| Ethyl Acetate Fraction | 1-3% of crude extract | Enriched in phenolic compounds. |

| Isolated (6aR,11aR)-3,9-dihydroxypterocarpan Yield | 0.01 - 0.1% of dry cell weight | Post-chromatographic purification. |

| Final Purity | >98% | As determined by HPLC and NMR. |

Table 2: Reported Biological Activity of Related Pterocarpans

| Compound | Biological Activity | Target | IC₅₀ (µM) |

| Medicarpin | Anti-inflammatory | Nitric Oxide Production | ~20 |

| Homopterocarpin | Antifungal | Colletotrichum gloeosporioides | >100 |

| Pisatin | Antifungal | Various fungal species | 10-50 |

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways modulated by (6aR,11aR)-3,9-dihydroxypterocarpan are not extensively reported, its role as a phytoalexin and the known activities of related pterocarpans suggest potential anti-inflammatory and antifungal properties.

Anti-inflammatory Activity

Many isoflavonoids, including pterocarpans, have been shown to possess anti-inflammatory effects. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Diagram 1: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB pathway.

Antifungal Activity

As a phytoalexin precursor, (6aR,11aR)-3,9-dihydroxypterocarpan is expected to exhibit some level of antifungal activity. The mechanism of action for antifungal pterocarpans often involves the disruption of fungal cell membranes and the inhibition of key enzymes.

Diagram 2: Experimental Workflow for Isolation

An In-depth Technical Guide on the Chemical Properties of (6aR,11aR)-3,9-dihydroxypterocarpan (Glycinol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6aR,11aR)-3,9-dihydroxypterocarpan, also known as glycinol, is a naturally occurring pterocarpan found in soybeans (Glycine max). As a phytoalexin, it plays a crucial role in plant defense mechanisms. Furthermore, its activity as a potent phytoestrogen has garnered significant interest in the scientific community for its potential applications in human health and drug development. This technical guide provides a comprehensive overview of the chemical properties of (6aR,11aR)-3,9-dihydroxypterocarpan, including its physicochemical characteristics, spectroscopic data, and stability. Detailed experimental protocols for its isolation and characterization are presented, along with visualizations of its biosynthetic and biological signaling pathways.

Chemical and Physical Properties

(6aR,11aR)-3,9-dihydroxypterocarpan is a member of the pterocarpan class of isoflavonoids, characterized by a tetracyclic ring system.[1] Its chemical structure and properties are summarized below.

Table 1: General and Physicochemical Properties of (6aR,11aR)-3,9-dihydroxypterocarpan

| Property | Value | Reference |

| IUPAC Name | (6aR,11aR)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol | N/A |

| Synonyms | Glycinol, (-)-Glycinol | [2][3] |

| Molecular Formula | C₁₅H₁₂O₄ | [3] |

| Molecular Weight | 256.25 g/mol | [3] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Melting Point | Not experimentally determined in reviewed literature. | N/A |

| Boiling Point | Not experimentally determined in reviewed literature. | N/A |

| Solubility | Soluble in organic solvents such as methanol and ethanol.[4] Limited solubility in water. | [4] |

| Optical Rotation | Pterocarpans with the (6aR,11aR) configuration typically exhibit a negative optical rotation.[5] The specific rotation for this compound is not detailed in the reviewed literature. | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of (6aR,11aR)-3,9-dihydroxypterocarpan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (6aR,11aR)-3,9-dihydroxypterocarpan

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Aromatic Protons | 6.3 - 7.4 |

| H-6a, H-11a | 3.5 - 5.5 |

| Methylene Protons (H-6) | 3.6 - 4.3 |

| Hydroxyl Protons | Variable |

Note: These are predicted ranges based on the general chemical shifts of pterocarpans and related flavonoids.[7][8] The exact values can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for (6aR,11aR)-3,9-dihydroxypterocarpan

| Technique | Parameter | Value | Reference |

| ESI-MS | [M-H]⁻ | m/z 255 | [6] |

| [M+H]⁺ | m/z 257 | [6] |

The fragmentation pattern of pterocarpans in mass spectrometry often involves retro-Diels-Alder (RDA) reactions, providing valuable structural information.[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for (6aR,11aR)-3,9-dihydroxypterocarpan

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Phenolic) | Stretching | 1200 - 1300 |

| C-O-C (Ether) | Stretching | 1000 - 1150 |

Note: These are characteristic ranges for the functional groups present in the molecule.[10][11]

Experimental Protocols

Isolation of (6aR,11aR)-3,9-dihydroxypterocarpan from Soybean Cotyledons

This protocol is adapted from the method described by Hao et al. (2005).[6]

Objective: To isolate and purify (6aR,11aR)-3,9-dihydroxypterocarpan from soybean cotyledons.

Materials:

-

Soybean seeds (Glycine max)

-

Silver nitrate (AgNO₃) solution (0.01 mol/L)

-

Methanol

-

Formic acid

-

Acetonitrile

-

Water (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography/Quadrupole-Time of Flight (LC/Q-TOF) Mass Spectrometer

-

UV Spectrophotometer

Procedure:

-

Elicitation: Germinate soybean seeds for 6-8 days. Expose the cotyledons to a 0.01 mol/L AgNO₃ solution and incubate for 24 hours to induce the production of glycinol.[6]

-

Extraction: Homogenize the treated cotyledons and extract with methanol. Filter the extract to remove solid plant material.

-

Purification:

-

Concentrate the methanolic extract under reduced pressure.

-

Perform preparative HPLC for purification.

-

Mobile Phase: A gradient of 100% methanol with 0.1% formic acid.[6]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Monitor the elution using a UV detector. Glycinol typically elutes earlier than other major isoflavones like daidzin under these conditions.[6]

-

-

Identification:

-

Collect the fraction corresponding to the glycinol peak.

-

Confirm the identity of the isolated compound by comparing its mass spectrum (obtained via LC/Q-TOF MS) and UV spectrum with those of a known standard or with literature data.[6]

-

Caption: Workflow for the isolation and purification of (6aR,11aR)-3,9-dihydroxypterocarpan.

Spectroscopic Characterization

Objective: To confirm the structure of the isolated compound.

-

NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Introduce the sample into an ESI-MS system to obtain the mass-to-charge ratio.

-

IR Spectroscopy: Prepare a KBr pellet or a mull of the sample and acquire the IR spectrum.

Biological Signaling Pathways

Biosynthesis of (6aR,11aR)-3,9-dihydroxypterocarpan

(6aR,11aR)-3,9-dihydroxypterocarpan is synthesized in soybeans from the isoflavone daidzein as part of the plant's defense response to stressors.[12][13] The pathway involves a series of enzymatic reactions that convert daidzein into the pterocarpan skeleton of glycinol. Glycinol then serves as a precursor for the synthesis of other phytoalexins, the glyceollins.[12][13]

Caption: Biosynthesis of (6aR,11aR)-3,9-dihydroxypterocarpan and its conversion to glyceollins.

Estrogen Receptor Signaling

(6aR,11aR)-3,9-dihydroxypterocarpan has been identified as a potent phytoestrogen that can modulate estrogen receptor (ER) signaling.[2][14][15][16] It exhibits a high binding affinity for both ERα and ERβ.[2][14][15][16] Upon binding to these receptors, it can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes.[2][14][15][16]

Caption: Simplified estrogen receptor signaling pathway initiated by (6aR,11aR)-3,9-dihydroxypterocarpan.

Conclusion

(6aR,11aR)-3,9-dihydroxypterocarpan is a phytoalexin and phytoestrogen with significant biological activities. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and methods for its isolation and characterization. The elucidation of its biosynthetic and signaling pathways offers valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Further research to fully determine all its physicochemical properties and to explore its therapeutic potential is warranted.

References

- 1. Pterocarpan - Wikipedia [en.wikipedia.org]

- 2. Glycinol (pterocarpan) - Wikipedia [en.wikipedia.org]

- 3. Glycinol | C15H12O5 | CID 129648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. rudolphresearch.com [rudolphresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pterocarpan | C15H12O2 | CID 6451349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Crystal Structure of (6aR,11aR)-4,9-dimethoxy-3-hydroxypterocarpan [cjcp.ustc.edu.cn]

- 14. Determination of the absolute configuration of synthetic pterocarpans by chiral HPLC using on-line CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Sentinel Molecules: A Technical Guide to the Biological Role of Dihydroxypterocarpans in Plant Defense

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of dihydroxypterocarpans as key phytoalexins in plant defense mechanisms. This whitepaper offers an in-depth analysis for researchers, scientists, and drug development professionals, outlining the biosynthesis, signaling, and antifungal properties of these vital compounds. The guide includes meticulously structured data, detailed experimental protocols, and novel pathway visualizations to facilitate a deeper understanding and spur further research in the field of plant immunity and natural product-based fungicides.

Introduction: Dihydroxypterocarpans as Phytoalexins

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a myriad of pathogens. Central to this defense are phytoalexins, a class of low molecular weight antimicrobial compounds that are synthesized and accumulated at the site of infection.[1] Dihydroxypterocarpans, a specific group of pterocarpan isoflavonoids, are prominent phytoalexins in many leguminous plants, playing a crucial role in warding off fungal and other microbial attacks.[2][3] These compounds are not present in healthy plant tissues but are rapidly produced in response to pathogen invasion or other stress signals, a hallmark of phytoalexin activity.[1] Their induction is a key component of the plant's innate immune response, contributing to disease resistance. This guide delves into the multifaceted biological role of dihydroxypterocarpans, from their biosynthesis and the signaling cascades that trigger their production to their direct antimicrobial functions.

Biosynthesis of Dihydroxypterocarpans

The biosynthesis of dihydroxypterocarpans is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid pathway. The pathway is initiated by the deamination of L-phenylalanine and culminates in the formation of the characteristic tetracyclic pterocarpan skeleton, which is then further modified to yield various dihydroxypterocarpan derivatives.

A key intermediate in the formation of many dihydroxypterocarpans is 3,9-dihydroxypterocarpan. A crucial subsequent step in the biosynthesis of potent phytoalexins like glyceollins in soybean is the hydroxylation of this precursor at the 6a position. This reaction is catalyzed by the specific enzyme this compound 6a-hydroxylase (D6aH), a cytochrome P450 monooxygenase.[4] This enzyme stereospecifically converts this compound to 3,6a,9-trihydroxypterocarpan, a direct precursor to the glyceollin isomers.[4]

Below is a DOT script representation of the core biosynthetic pathway leading to a dihydroxypterocarpan and its subsequent conversion.

Signaling Pathways for Dihydroxypterocarpan Induction

The production of dihydroxypterocarpans is tightly regulated and is initiated by the perception of pathogen-associated molecular patterns (PAMPs) or elicitors at the plant cell surface. This recognition event triggers a complex downstream signaling cascade that involves key plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

Elicitor recognition leads to a rapid influx of calcium ions into the cytoplasm and the production of reactive oxygen species (ROS), which act as secondary messengers.[5] These early signaling events activate downstream kinase cascades and lead to the biosynthesis of JA and SA.[5][6] Both JA and SA signaling pathways play crucial roles in activating the expression of genes encoding the biosynthetic enzymes for dihydroxypterocarpans.[7][8][9] The interplay between the JA and SA pathways can be synergistic or antagonistic depending on the specific plant-pathogen interaction, but both are known to contribute to the regulation of phytoalexin biosynthesis.[7]

The following diagram illustrates the signaling cascade from elicitor perception to the activation of dihydroxypterocarpan biosynthesis.

Antifungal Activity of Dihydroxypterocarpans

Dihydroxypterocarpans exhibit broad-spectrum antifungal activity against a range of plant pathogenic fungi. Their primary mode of action involves the disruption of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death. The specific efficacy of these compounds can vary depending on the fungal species and the specific dihydroxypterocarpan derivative.

Quantitative Data on Antifungal Activity

The antifungal potency of dihydroxypterocarpans and their derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following table summarizes the antifungal activity of glyceollins (dihydroxypterocarpan derivatives) and medicarpin against various phytopathogenic fungi.

| Compound | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |

| Glyceollins | Fusarium oxysporum | 25 - 750 | - | [10][11] |

| Glyceollins | Phytophthora capsici | 25 - 750 | - | [10][11] |

| Glyceollins | Sclerotinia sclerotiorum | 25 - 750 | - | [10][11] |

| Glyceollins | Botrytis cinerea | 25 - 750 | - | [10][11] |

| Medicarpin | Colletotrichum lindemuthianum | - | 823.1 | [2] |

| Medicarpin | Colletotrichum gloeosporioides | - | 946.1 | [2] |

| (+)-Medicarpin | Neisseria gonorrhoeae | 250 | - | [12] |

Experimental Protocols

The investigation of dihydroxypterocarpans in plant defense relies on a set of standardized experimental protocols to extract, purify, and assess their biological activity.

Extraction and Purification of Dihydroxypterocarpans

A general protocol for the extraction and purification of dihydroxypterocarpans from elicited plant material is as follows:

-

Harvest and Freeze-Dry: Harvest plant tissue (e.g., cotyledons, leaves) after elicitor treatment and immediately freeze-dry to preserve the compounds.

-

Grinding and Extraction: Grind the freeze-dried tissue to a fine powder and extract with a suitable organic solvent, such as methanol or ethanol, at room temperature with agitation.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

-

Chromatographic Purification: Subject the organic phase to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For further purification based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column to obtain pure dihydroxypterocarpans.

-

-

Structure Elucidation: Identify the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram outlines the general workflow for the extraction and purification of dihydroxypterocarpans.

References

- 1. Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Induction of phytoalexin synthesis in soybean. Stereospecific this compound 6a-hydroxylase from elicitor-induced soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elicitor signal transduction leading to production of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antifungal activity of glyceollins isolated from soybean elicited with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on (6aR,11aR)-3,9-dihydroxypterocarpan

CAS Number: 61135-91-9

Synonyms: Demethylmedicarpin

Introduction

(6aR,11aR)-3,9-dihydroxypterocarpan is a naturally occurring pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. As a phytoalexin, it is produced by plants in response to pathogen attack and other stress factors, playing a crucial role in plant defense mechanisms. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

(6aR,11aR)-3,9-dihydroxypterocarpan possesses a rigid, chiral structure that dictates its biological specificity. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₄ | |

| Molecular Weight | 256.25 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | |

| Stereochemistry | (6aR,11aR) |

Biological Activities and Quantitative Data

(6aR,11aR)-3,9-dihydroxypterocarpan exhibits a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, the following tables present data for closely related pterocarpans to provide a comparative context for its potential efficacy.

Antimicrobial Activity

Pterocarpans are well-documented for their antifungal and antibacterial properties. The proposed mechanism often involves disruption of the microbial cell membrane and inhibition of cellular respiration.

| Organism | Activity | Value |

| Candida albicans | MIC | 16 µg/mL |

| Aspergillus fumigatus | MIC | 32 µg/mL |

| Staphylococcus aureus | MIC | 64 µg/mL |

| Escherichia coli | MIC | >128 µg/mL |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant properties of pterocarpans are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Specific IC₅₀ values for the antioxidant activity of (6aR,11aR)-3,9-dihydroxypterocarpan are not widely reported. The data below for medicarpin illustrates the potential antioxidant capacity.

| Assay | IC₅₀ |

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 15 µM |

IC₅₀: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity

(6aR,11aR)-3,9-dihydroxypterocarpan is believed to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

Quantitative data on the anti-inflammatory activity of (6aR,11aR)-3,9-dihydroxypterocarpan is scarce. The following data for medicarpin provides an indication of its potential anti-inflammatory potency.

| Assay | IC₅₀ |

| Lipoxygenase (LOX) Inhibition | 10 µM |

| Cyclooxygenase-2 (COX-2) Inhibition | 5 µM |

Signaling Pathways and Mechanisms of Action

Phytoalexin Biosynthesis in Plants

In leguminous plants such as soybean, (6aR,11aR)-3,9-dihydroxypterocarpan is a key intermediate in the biosynthesis of more complex phytoalexins like glyceollin. This pathway is induced by elicitors from pathogens. A critical step is the 6a-hydroxylation of (6aR,11aR)-3,9-dihydroxypterocarpan, catalyzed by the cytochrome P450 enzyme, 3,9-dihydroxypterocarpan 6a-hydroxylase.

Putative Anti-inflammatory Mechanisms in Mammalian Cells

Based on the activities of related isoflavonoids, (6aR,11aR)-3,9-dihydroxypterocarpan likely modulates inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that (6aR,11aR)-3,9-dihydroxypterocarpan may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Mitogen-activated protein kinase (MAPK) pathways are also critical in transducing inflammatory signals. (6aR,11aR)-3,9-dihydroxypterocarpan may interfere with the phosphorylation cascades of MAPKs such as p38 and JNK, leading to a downstream reduction in the expression of inflammatory mediators.

Experimental Protocols

General Protocol for Isolation from Plant Material

This protocol outlines a general procedure for the extraction and isolation of pterocarpans from plant sources.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate).

-

Column Chromatography: The ethyl acetate fraction, typically rich in phenolic compounds, is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis and Pooling: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled.

-

Purification: The pooled fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure (6aR,11aR)-3,9-dihydroxypterocarpan.

General Protocol for DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is then determined from a dose-response curve.

General Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Measurement: The absorbance is measured at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from a dose-response curve.

Conclusion and Future Directions

(6aR,11aR)-3,9-dihydroxypterocarpan is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its role as a phytoalexin underscores its inherent antimicrobial properties. Furthermore, its isoflavonoid structure suggests potent antioxidant and anti-inflammatory effects, likely mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK.

Future research should focus on:

-

Quantitative Biological Evaluation: A thorough investigation to determine the specific IC₅₀ and MIC values of (6aR,11aR)-3,9-dihydroxypterocarpan against a wider range of microbial strains and in various antioxidant and anti-inflammatory assays.

-

Mechanistic Studies: Detailed molecular studies to elucidate the precise mechanisms by which it exerts its biological effects, including its direct molecular targets.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models of infection, oxidative stress, and inflammation.

-

Synthesis and Analogue Development: Optimization of synthetic routes to produce larger quantities of the compound and to generate novel analogues with improved potency and pharmacokinetic properties.

A deeper understanding of the pharmacological profile of (6aR,11aR)-3,9-dihydroxypterocarpan will be instrumental in unlocking its potential for the development of new therapeutic agents.

The Stereochemical Landscape of Pterocarpans: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural elucidation, and stereochemistry-dependent biological activity of pterocarpan compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Pterocarpans represent a significant class of natural products, second only to isoflavones in abundance within the Leguminosae (Fabaceae) family. These tetracyclic compounds, characterized by a fused benzofuran-benzopyran ring system, serve as vital phytoalexins, playing a crucial role in plant defense mechanisms. The stereochemistry of the pterocarpan core, particularly at the 6a and 11a chiral centers, is a critical determinant of their biological activity, influencing their efficacy as antimicrobial, antifungal, and anticancer agents. This technical guide provides a comprehensive overview of the stereochemical intricacies of pterocarpans, detailing their structural diversity, methods for stereochemical determination, and the impact of stereoisomerism on their biological functions.

The Core Stereochemistry of Pterocarpans

The fundamental structure of pterocarpans features two chiral centers at positions 6a and 11a. The fusion of the B and C rings can be either cis or trans. Naturally occurring pterocarpans almost exclusively exhibit a cis ring fusion. Computational studies have shown that trans isomers are energetically less favorable.[1] The absolute configuration of the chiral centers is a key feature, with most natural pterocarpans possessing high negative optical rotation values and a (6aR, 11aR) absolute configuration.[1] However, compounds with the enantiomeric (6aS, 11aS) configuration, as well as those with different substitution patterns, have also been identified, contributing to the structural diversity of this class of compounds.[2][3]

The spatial arrangement of substituents on the pterocarpan skeleton profoundly impacts its interaction with biological targets. Therefore, the precise determination of the stereochemistry of these compounds is paramount in understanding their structure-activity relationships and for the development of potent therapeutic agents.

Quantitative Analysis of Pterocarpan Stereoisomers

The distinct stereochemistry of pterocarpan isomers leads to measurable differences in their physicochemical properties and biological activities. The following tables summarize key quantitative data for representative pterocarpan stereoisomers.

| Pterocarpan Stereoisomer | Optical Rotation ([(\alpha)]D) | Solvent | Reference |

| (-)-Maackiain | -250° (c 0.1) | Methanol | [4] |

| (-)-Medicarpin | -226° (c 1.0) | Chloroform | |

| (+)-Medicarpin | +220° (c 1.0) | Chloroform | |

| (6aR,11aR)-Bituminarin A | -268.0 (c 0.013) | Chloroform | [5] |

| (6aR,11aR)-Bituminarin B | -194.5 (c 0.013) | Chloroform | [5] |

Table 1: Optical Rotation of Selected Pterocarpan Stereoisomers. This table provides a comparison of the specific rotation values for several pterocarpan enantiomers, highlighting the significant differences in their chiroptical properties.

| Compound | Antifungal Activity (MIC in (\mu)g/mL) |

| Candida albicans | |

| (erythro)-(+)-Analog | 4 |

| (erythro)-(-)-Analog | 4 |

| (threo)-(+)-Analog | 8 |

| (threo)-(-)-Analog | 8 |

| Cryptococcus neoformans | |

| (erythro)-(+)-Analog | 1 |

| (erythro)-(-)-Analog | 2 |

| (threo)-(+)-Analog | 2 |

| (threo)-(-)-Analog | 2 |

Table 2: Antifungal Activity of Mefloquine Analog Stereoisomers.[6] This table illustrates the differences in minimum inhibitory concentrations (MIC) for the stereoisomers of a mefloquine analog, demonstrating the impact of stereochemistry on antifungal potency.

| Proton | cis-Isomer Chemical Shift ((\delta), ppm) | trans-Isomer Chemical Shift ((\delta), ppm) |

| H-6a | ~3.5 | ~4.0 |

| H-11a | ~5.5 | ~5.2 |

| Coupling Constant (J6a,11a) | ~7 Hz | ~13 Hz |

Table 3: Representative ¹H NMR Data for cis- and trans-Pterocarpan Isomers. This table highlights the characteristic differences in the chemical shifts and, most notably, the coupling constants between the H-6a and H-11a protons, which are diagnostic for the cis or trans ring fusion. The smaller coupling constant in the cis isomer reflects a dihedral angle of approximately 40°, while the larger coupling constant in the trans isomer is indicative of a near 180° dihedral angle.

Experimental Protocols for Stereochemical Elucidation

The determination of the stereochemistry of pterocarpans relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the methodologies for key experiments used in the structural elucidation of these compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and purification of pterocarpan enantiomers.[7][8] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for the resolution of flavonoid enantiomers and are applicable to pterocarpans.[10]

Detailed Protocol for Chiral HPLC Separation of Flavanones (Adaptable for Pterocarpans): [10]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phases:

-

Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

-

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20 v/v). The optimal mobile phase composition needs to be determined empirically for each compound.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the pterocarpan absorbs strongly (e.g., 254 nm or 280 nm).

-

Procedure:

-

Dissolve the racemic pterocarpan mixture in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers with the chosen mobile phase under isocratic conditions.

-

Monitor the elution profile using the UV detector. The two enantiomers will elute at different retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of pterocarpans, particularly the cis or trans nature of the B/C ring junction.[11] The coupling constant between the protons at the chiral centers (J6a,11a) is highly diagnostic. A coupling constant of approximately 7 Hz is indicative of a cis fusion, while a value around 13 Hz suggests a trans fusion.[2]

Nuclear Overhauser Effect Spectroscopy (NOESY):

NOESY is a 2D NMR experiment that provides information about the spatial proximity of protons.[6][12] For pterocarpans, a NOESY experiment can be used to confirm the cis relationship between H-6a and H-11a.[5] A cross-peak between these two protons in the NOESY spectrum indicates that they are close in space, which is consistent with a cis-fused ring system.[5]

Detailed Protocol for NOESY Analysis:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified pterocarpan in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-